Boronicacid,(5-methyl-2-nitrophenyl)
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Overview
Description
Boronicacid,(5-methyl-2-nitrophenyl) is an organoboron compound that features a boronic acid functional group attached to a 5-methyl-2-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Boronicacid,(5-methyl-2-nitrophenyl) can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-nitrophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. Another method includes the palladium-catalyzed borylation of 5-methyl-2-nitrophenyl halides using bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions, where aryl halides react with boronic acid derivatives in the presence of a palladium catalyst and a base. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Boronicacid,(5-methyl-2-nitrophenyl) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products
Oxidation: 5-methyl-2-nitrophenol.
Reduction: 5-methyl-2-aminophenyl boronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Boronicacid,(5-methyl-2-nitrophenyl) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of boronicacid,(5-methyl-2-nitrophenyl) involves its ability to form reversible covalent bonds with diol-containing molecules. This property is exploited in various applications, such as enzyme inhibition where the boronic acid moiety interacts with the active site of the enzyme, blocking its activity . The compound’s reactivity is largely influenced by the electronic properties of the 5-methyl-2-nitrophenyl group, which can modulate the acidity and nucleophilicity of the boronic acid .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the nitro and methyl substituents, making it less reactive in certain contexts.
4-carboxy-2-nitrophenyl boronic acid: Contains a carboxyl group instead of a methyl group, altering its reactivity and solubility.
Uniqueness
Boronicacid,(5-methyl-2-nitrophenyl) is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of substituents enhances its reactivity and allows for selective transformations that are not possible with simpler boronic acids .
Properties
Molecular Formula |
C7H8BNO4 |
---|---|
Molecular Weight |
180.96 g/mol |
IUPAC Name |
(5-methyl-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,10-11H,1H3 |
InChI Key |
UYYXXKUUAZPZMI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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